![molecular formula C15H8ClFN4O4 B2864505 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 921101-31-7](/img/structure/B2864505.png)

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

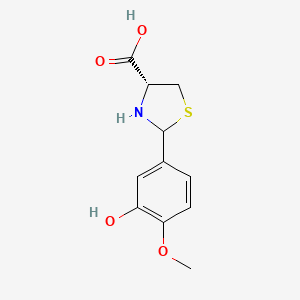

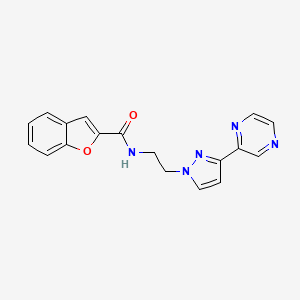

The compound “2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a chloro group, a fluorophenyl group, an oxadiazol group, and a nitrobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, is a notable feature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is often involved in redox reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Antiviral Activity

Compounds structurally related to 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide have shown promise in antiviral research. Indole derivatives, which share a similar molecular framework, have been reported to inhibit influenza A and Coxsackie B4 virus with significant selectivity and potency .

Anti-inflammatory Properties

The indole scaffold, which is a part of the chemical structure of interest, is known for its anti-inflammatory properties. This suggests that our compound may also possess similar biological activity, potentially providing a new avenue for the treatment of inflammatory diseases .

Anticancer Potential

Indole derivatives have been found to possess various anticancer activities. Given the structural similarities, 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide could be explored for its potential use in cancer therapy, particularly in targeted drug delivery systems to exploit its cytotoxic effects on malignant cells .

Antimicrobial Efficacy

The indole core is also associated with antimicrobial activity. This compound could be studied for its effectiveness against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .

Antitubercular Activity

Research on indole derivatives has shown them to be effective against Mycobacterium tuberculosis. The compound could be synthesized and tested for its potential to treat tuberculosis, especially in cases where resistance to current medications is an issue .

Antioxidant Properties

The indole moiety is known to exhibit antioxidant properties. As oxidative stress is a contributing factor to many diseases, including neurodegenerative disorders, the compound could be valuable in creating treatments that mitigate oxidative damage .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN4O4/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZZSCWRJKWEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2864423.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)

![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)

![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)acetate](/img/structure/B2864444.png)